molecular formula C17H16N2O3 B13987250 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide

2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide

Cat. No.: B13987250
M. Wt: 296.32 g/mol
InChI Key: XGWGOMVAVWRQOC-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (2-amino-2-oxoethyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl (2-amino-2-oxoethyl)carbamate typically involves the reaction of fluorenylmethanol with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of (9H-Fluoren-9-yl)methyl (2-amino-2-oxoethyl)carbamate may involve large-scale batch reactions. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (9H-Fluoren-9-yl)methyl (2-amino-2-oxoethyl)carbamate can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate temperatures.

Major Products Formed:

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenylmethylamine derivatives.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: (9H-Fluoren-9-yl)methyl (2-amino-2-oxoethyl)carbamate is used as a protecting group in peptide synthesis. Its stability under various reaction conditions makes it an ideal candidate for protecting amino groups during the synthesis of complex peptides.

Biology: In biological research, this compound is used to study enzyme-substrate interactions. Its unique structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms.

Medicine: The compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of novel therapeutic agents.

Industry: In the industrial sector, (9H-Fluoren-9-yl)methyl (2-amino-2-oxoethyl)carbamate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (2-amino-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The fluorenyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • (9H-Fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

Uniqueness: (9H-Fluoren-9-yl)methyl (2-amino-2-oxoethyl)carbamate is unique due to its specific combination of a fluorenyl group and a carbamate moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-amino-2-oxoethyl)carbamate

InChI

InChI=1S/C17H16N2O3/c18-16(20)9-19-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H2,18,20)(H,19,21)

InChI Key

XGWGOMVAVWRQOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)N

Origin of Product

United States

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